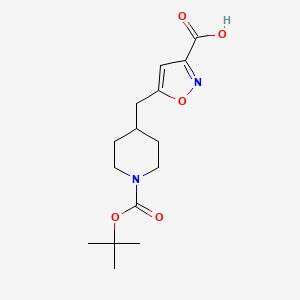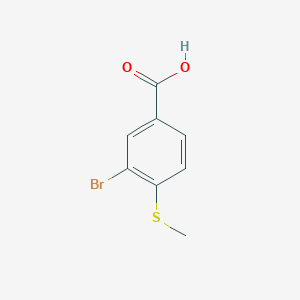
2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE, also known as β-thujaplicin, is a monoterpenoid compound. It is characterized by a cyclohepta-2,4,6-trien-1-one ring substituted with a hydroxy group at position 2 and a prop-1-en-2-yl group at position 3. This compound is known for its antimicrobial properties and is isolated from certain plant species such as Thuja plicata and Chamaecyparis obtusa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE can be achieved through several methods:
Selenium Dioxide Oxidation: This method involves the oxidation of cycloheptatriene using selenium dioxide.
Indirect Synthesis from Tropinone: This method involves a Hofmann elimination followed by bromination to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the wood of Thuja plicata. The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties .
Scientific Research Applications
2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in controlling bacterial and fungal infections.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Tropolone: Similar in structure but lacks the prop-1-en-2-yl group.
Cycloheptatrienone: Lacks the hydroxy and prop-1-en-2-yl groups but shares the cyclohepta-2,4,6-trien-1-one core structure
Uniqueness
2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its antimicrobial activity is particularly notable, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-3-prop-1-en-2-ylcyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-6H,1H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEFINNLGCCCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C(=O)C=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2749817.png)


![N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide](/img/structure/B2749821.png)

![1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2749824.png)

![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B2749826.png)

![4-methyl-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2749829.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2749830.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2749832.png)

